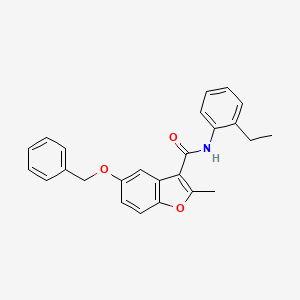
N-(4-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide (NCEMBC) is an organic compound that has been studied for its potential applications in scientific research. NCEMBC is a member of the benzofuran family of compounds, which has been studied for its potential therapeutic effects. NCEMBC has been found to have a wide range of biochemical and physiological effects, and has been studied for its potential use in laboratory experiments.
Scientific Research Applications
N-(4-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide has been studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, and has been studied for its potential use in laboratory experiments. This compound has been found to have potential therapeutic effects, and has been studied for its potential use in cancer research, as well as in the study of neurological disorders. This compound has also been studied for its potential use in the study of drug metabolism and pharmacokinetics.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide is not fully understood. However, it is believed that this compound binds to certain receptors in the body, which results in a cascade of biochemical and physiological effects. This compound has been found to activate certain enzymes and proteins, which results in a cascade of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. This compound has been found to have anti-inflammatory, anti-cancer, and anti-oxidant effects. This compound has also been found to have neuroprotective effects, and has been studied for its potential use in the treatment of neurological disorders. This compound has also been found to have analgesic effects, and has been studied for its potential use in the treatment of pain.
Advantages and Limitations for Lab Experiments
N-(4-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize, and is stable enough to be stored for long periods of time. This compound is also non-toxic, and can be easily administered to laboratory animals. However, this compound is not without its limitations. This compound is not water-soluble, and must be dissolved in a solvent such as ethanol before it can be administered. Additionally, this compound is not easily absorbed by the body, and must be administered in high doses to achieve its desired effects.
Future Directions
There are several potential future directions for the study of N-(4-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide. This compound could be further studied for its potential use in the treatment of cancer, neurological disorders, and pain. This compound could also be studied for its potential use in drug metabolism and pharmacokinetics. Additionally, this compound could be studied for its potential use as an anti-inflammatory, anti-oxidant, and neuroprotective agent. Finally, this compound could be studied for its potential use in the development of new therapeutic agents.
Synthesis Methods
N-(4-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide can be synthesized by a multi-step process. The first step involves the reaction of 4-chlorophenylacetic acid and ethyl acetoacetate in the presence of a base such as sodium hydroxide. This reaction results in the formation of 4-chlorobenzyl acetoacetate. The second step involves the reaction of 4-chlorobenzyl acetoacetate with methylbenzofuran in the presence of a base such as sodium hydroxide. This reaction results in the formation of this compound.
properties
IUPAC Name |
N-(4-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-3-22-14-8-9-16-15(10-14)17(11(2)23-16)18(21)20-13-6-4-12(19)5-7-13/h4-10H,3H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQQQBIYDVRFJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6544870.png)
![N-(4-acetylphenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B6544881.png)
![N-(4-acetamidophenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B6544888.png)
![2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(2-phenylethyl)acetamide](/img/structure/B6544894.png)
![5-ethoxy-1,6-dimethyl-3-[(3-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6544906.png)
![N-(3-chlorophenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B6544908.png)
![N-(3,4-dichlorophenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B6544923.png)
![N-(4-bromophenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B6544928.png)
![3-[(4-bromophenyl)methyl]-5-ethoxy-1,6-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6544942.png)
![3-[(3,4-dichlorophenyl)methyl]-5-ethoxy-1,6-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6544943.png)
![5-ethoxy-1-methyl-3-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6544946.png)


